molecular formula C26H28N4O2 B2646313 1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide CAS No. 1226433-67-5

1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide

Cat. No. B2646313
CAS RN: 1226433-67-5
M. Wt: 428.536
InChI Key: IJDPAHNGJKEPBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide groups could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Catalytic Protodeboronation

Overview

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation using a radical approach.

Unique Application: Formal Anti-Markovnikov Hydromethylation of Alkenes

The protocol involving catalytic protodeboronation enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. This reaction pairs protodeboronation with a Matteson–CH₂–homologation step. The resulting hydromethylation sequence has been successfully applied to various substrates.

Example Applications:

For more details, you can refer to the research article on catalytic protodeboronation .

Quinazolin-4(3H)-ones Synthesis

Overview

Quinazolin-4(3H)-ones are important heterocyclic compounds with diverse biological activities. An efficient transition-metal-free route has been developed for their synthesis.

Unique Application: One-Pot Intermolecular Annulation

This method involves a one-pot intermolecular annulation reaction between o-amino benzamides and thiols. Noteworthy features include:

Example Applications:

For further information, refer to the research article on quinazolin-4(3H)-ones synthesis .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a piperidine ring, it’s possible that this compound could interact with various receptors or enzymes in the body .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDPAHNGJKEPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

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